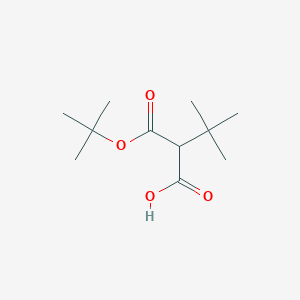

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid” is a type of carboxylic acid derivative. Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The “tert-butyl” and “dimethylbutanoic” parts refer to the structure of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxylic acids and their derivatives can be synthesized through various methods. For instance, esterification is a common method used to synthesize carboxylic acid derivatives .Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .Applications De Recherche Scientifique

Synthesis of Sterically Congested Acetic Acid Derivatives

Hegarty and O'Neill (1993) investigated the synthesis of sterically congested acetic acid derivatives, including the reactions of pentamethylphenylmagnesium bromide and pentachlorophenylmagnesium chloride with tert-butyl 2-oxo-3,3-dimethylbutanoate. This research highlighted the challenges in synthesizing complex acetic acid derivatives due to skeletal rearrangement and other chemical reactions (Hegarty & O'Neill, 1993).

Novel Chiral Auxiliary and Dipeptide Synthesis

Studer, Hintermann, and Seebach (1995) developed new chiral auxiliaries derived from tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound was used as both an auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).

Crystal Structure Analyses of Lithium Ester Enolates

Seebach, Amstutz, Laube, Schweizer, and Dunitz (1985) carried out crystal structure analyses of lithium enolates of various esters, including tert-butyl propionate and tert-butyl2-methylpropionate. Their work provided insights into the geometry and potential reaction pathways of these ester enolates, which are important intermediates in synthetic organic chemistry (Seebach et al., 1985).

Synthesis and Crystal Structure of Novel Carboxylic Acid Derivatives

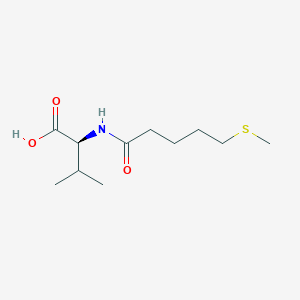

Takahashi, Okamura, Yamamoto, and Ueyama (2004) synthesized novel carboxylic acid derivatives, such as 5-(tert-butylamino)-5-oxopentanoic acid, and analyzed their crystal structures. This work contributes to the understanding of molecular interactions and structural characteristics of these compounds (Takahashi, Okamura, Yamamoto, & Ueyama, 2004).

Antibacterial Properties of Novel Thiadiazolotriazin-4-ones

Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, and Adiga (2014) studied novel thiadiazolotriazin-4-ones synthesized from 3,3-dimethyl-2-oxobutanoic acid. Some of these compounds exhibited moderate mosquito-larvicidal and antibacterial activities, suggesting their potential use in developing new antibacterial agents (Castelino et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that tert-butyl esters, a group to which this compound belongs, are often used in organic chemistry as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed selectively in the presence of other functional groups .

Mode of Action

The mode of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is likely related to its structure as a tert-butyl ester. Tert-butyl esters are known to undergo decomposition involving the detachment of isobutylene . This process takes place as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .

Biochemical Pathways

The decomposition of tert-butyl esters, such as this compound, can lead to the formation of new compounds through various chemical reactions . These reactions could potentially influence various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

For instance, the tert-butyl group is known for its stability, which could potentially impact the compound’s bioavailability .

Result of Action

The decomposition of tert-butyl esters can lead to the formation of new compounds, which could potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of tert-butyl esters can be influenced by factors such as temperature and the presence of other compounds . Additionally, the compound’s interaction with its environment could potentially influence its stability and efficacy.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The tert-butyl ester group in 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It interacts with enzymes, proteins, and other biomolecules in a way that it can be conveniently deprotected under acidic conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a protecting group for carboxylic acids . It exerts its effects at the molecular level through its interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Propriétés

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNKBXOFLOXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)